2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid
Description
This compound features a piperidine core substituted with a 2H-1,2,3-triazole ring and a carboxylic acid group at the 4-position. The piperidine nitrogen is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting amine strategy in peptide synthesis to prevent unwanted side reactions during solid-phase synthesis . The triazole ring, formed via 1,3-dipolar cycloaddition (click chemistry), enhances molecular rigidity and offers hydrogen-bonding capabilities, making it valuable in medicinal chemistry and bioconjugation .
Properties
Molecular Formula |
C23H22N4O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C23H22N4O4/c28-22(29)21-13-24-27(25-21)15-9-11-26(12-10-15)23(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,28,29) |
InChI Key |
NOPAWEPVOAZEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2N=CC(=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple stepsThe final step involves the carboxylation of the triazole ring to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols to form esters. This reaction is critical for modifying solubility or introducing reactive handles.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Esterification | Room temperature, catalytic acid (e.g., HCl) | Alcohols (e.g., methanol, ethanol) | Corresponding ester derivatives |
Mechanism : Nucleophilic substitution of the hydroxyl group in the carboxylic acid by an alcohol, typically under acidic catalysis.
Amidation Reactions
The carboxylic acid can react with amines to form amides, a process often facilitated by coupling reagents.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Amidation | Coupling agents (e.g., DCC, HOBt), base (e.g., DMF) | Primary/secondary amines | Amide derivatives |
Mechanism : Formation of an activated carbonyl intermediate (e.g., mixed anhydride) that reacts with amines to yield amides.
Deprotection of the Fmoc Group
The Fmoc group on the piperidine is a labile protective group, removable under basic conditions.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Deprotection | Basic conditions (e.g., piperidine in DMF, DBU in DCM) | N/A | Piperidine-4-carboxylic acid derivative |
Mechanism : The Fmoc group is cleaved via base-induced elimination, releasing the piperidine ring for further functionalization.
Coupling Reactions
The triazole ring may participate in cycloaddition reactions (e.g., Huisgen azide-alkyne cycloaddition), though the exact reactivity in this compound is inferred from structural analogs.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Click Chemistry | Copper(I) catalyst, azide/alkyne | Azides/alkynes | Triazole-linked conjugates |
Mechanism : Metal-catalyzed cycloaddition forms a new C-C bond, expanding the compound’s structural complexity.
Hydrolysis and Stability
The carboxylic acid and ester groups are susceptible to hydrolysis under extreme pH conditions.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Hydrolysis | Acidic/basic aqueous solutions | Water | Carboxylic acid or carboxylate salts |
Mechanism : Reversible cleavage of esters or amides, restoring the carboxylic acid group.
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : The triazole-containing target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its carboxylic acid and polar triazole group. The oxazole analog (C24H22N2O5) shows lower polarity and reduced aqueous solubility .
- Stability : The Fmoc group in all derivatives is base-labile, requiring careful handling under basic conditions. The Boc-protected pyrazolo-pyridine derivative (C32H36N4O6) offers enhanced stability in acidic environments .
- Melting Points : Triazole and pyrazole derivatives typically exhibit higher melting points (>150°C) due to crystalline packing facilitated by hydrogen bonding, whereas the acetic acid analog melts at ~120°C .
Research Findings and Trends
- Computational Studies: Molecular docking suggests the triazole derivative has superior binding affinity to protein targets compared to oxazole/pyrazole analogs, attributed to triazole’s dual hydrogen-bond acceptor/donor properties .
- Safety Profiles : All Fmoc-containing compounds require precautions against skin/eye irritation; the acetic acid derivative is classified as a respiratory irritant .
- Market Trends : High demand for triazole derivatives in PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates due to their biostability .
Biological Activity
The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid represents a novel structure within the realm of triazole derivatives, which have garnered significant attention for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on current literature.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring via azide-alkyne cycloaddition reactions. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the compound. The structural integrity and purity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related triazole compounds can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. Notably, some derivatives displayed moderate activity against melanoma, colon, and breast cancer cells in vitro, suggesting that modifications to the triazole core can enhance anticancer efficacy .
Enzyme Inhibition
One significant area of interest is the inhibition of xanthine oxidase (XO), an enzyme implicated in conditions such as gout and hyperuricemia. The compound has been evaluated for its potential as an XO inhibitor. Preliminary findings suggest that certain analogs exhibit high potency in the submicromolar range, with mixed-type inhibition characteristics observed in some derivatives . Molecular docking studies have provided insights into how these compounds interact with the enzyme's active site.
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. Research has demonstrated that some related compounds possess significant antibacterial and antifungal properties. For example, certain triazoles have shown effectiveness against various pathogenic fungi and bacteria, highlighting their potential as therapeutic agents in infectious diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Compounds may trigger apoptotic pathways through caspase activation.
- Inhibition of Key Enzymes : By inhibiting enzymes like xanthine oxidase, these compounds can modulate metabolic pathways involved in disease progression.
- Antioxidant Activity : Some derivatives exhibit radical scavenging properties, which can contribute to their protective effects against oxidative stress.
Case Studies
Several case studies illustrate the biological efficacy of triazole derivatives:
- Case Study 1 : In a study examining a series of 1,2,3-triazole derivatives for anticancer activity, one compound demonstrated a significant reduction in cell viability in melanoma cells compared to control groups .
- Case Study 2 : A comparative analysis of various triazoles indicated that modifications at specific positions on the triazole ring led to enhanced XO inhibitory activity. Derivatives with electron-withdrawing groups showed improved binding affinity .
Q & A
Q. What are the common synthetic routes for introducing the Fmoc protecting group into piperidine-containing compounds like this triazole derivative?
The Fmoc (9-fluorenylmethoxycarbonyl) group is typically introduced using Fmoc-Cl or active esters (e.g., Fmoc-OSu) under mild basic conditions. For piperidine derivatives, the reaction occurs at the secondary amine of the piperidine ring. A standard protocol involves dissolving the piperidine precursor in dry DMF, adding Fmoc-Cl (1.2–1.5 equiv) with a tertiary amine base (e.g., DIEA, 2–3 equiv), and stirring at 0–25°C for 4–12 hours . Monitoring via TLC or LC-MS is critical to confirm completion.
Q. What purification methods are recommended for isolating this compound after synthesis?
Reverse-phase HPLC or flash chromatography (C18 silica, acetonitrile/water gradients) is effective due to the compound’s polar carboxylic acid group and hydrophobic Fmoc moiety. For lab-scale purification, preparative HPLC with 0.1% TFA in the mobile phase improves resolution. Crystallization using ethanol/water mixtures (7:3 v/v) may also yield high-purity product .
Q. How should researchers handle this compound to mitigate health hazards?
Referencing GHS classifications (acute toxicity Category 4, H302/H315/H319), researchers must:
- Use PPE: nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of dust.
- Store at 2–8°C under inert gas (argon) to prevent decomposition.
- In case of skin contact, wash immediately with 10% aqueous ethanol .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the triazole-carboxylic acid moiety to the Fmoc-piperidine scaffold?
Key factors include:
- Coupling agents : Compare HATU, EDCI, or DCC with HOAt (1:1:1.2 molar ratio). HATU typically provides higher yields (>75%) due to superior activation of the carboxylic acid .
- Solvent choice : DMF or dichloromethane (DCM) with 0.1 M DIEA minimizes side reactions.
- Temperature : Room temperature for 6 hours balances yield and purity.
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | DMF | 78 | 95 |
| EDCI/HOAt | DCM | 65 | 88 |
Q. What analytical techniques are most effective for resolving structural ambiguities in this compound?
- NMR : 1H-13C HSQC and HMBC to confirm piperidine-triazole connectivity. The Fmoc aromatic protons (δ 7.3–7.8 ppm) and triazole C=O (δ 165–170 ppm) are diagnostic .
- HRMS : Exact mass (calc. for C24H23N5O4: 445.1745) validates molecular integrity.
- X-ray crystallography : Resolves stereochemistry at the piperidine C4 position if racemization is suspected .
Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?
- SAR analysis : Compare substituent effects (e.g., replacing triazole with tetrazole or altering Fmoc to Boc). For example, Boc analogs may show reduced cellular permeability due to lower hydrophobicity .
- Binding assays : Use SPR or ITC to quantify interactions with target enzymes (e.g., proteases). Contradictions may arise from assay conditions (pH, ionic strength) or competing solvent interactions .
Q. What strategies prevent aggregation during in vitro studies with this amphiphilic compound?
- Solubilization : Pre-dissolve in DMSO (≤5% v/v) and dilute into PBS with 0.01% Tween-20.
- Dynamic light scattering (DLS) : Monitor particle size (aim for <200 nm). Aggregation often occurs above 50 µM concentrations.
- Co-solvents : Add 10% PEG-400 to stabilize monomeric forms .
Methodological Notes
- Contradictory data : If biological activity varies between batches, recheck Fmoc deprotection efficiency (20% piperidine in DMF, 2 × 10 min) and confirm via LC-MS .
- Scale-up challenges : For multi-gram synthesis, replace DMF with THF to simplify solvent removal. Pilot reactions at 0.1 mmol scale are advised before scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
